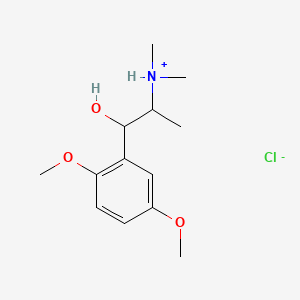![molecular formula C13H24O6S3Sn B13765396 2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate CAS No. 59118-77-3](/img/structure/B13765396.png)
2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate is a chemical compound with the molecular formula C13H24O6S3Sn and a molecular weight of 491.2 g/mol It is known for its unique structure, which includes a methylstannylidyne core bonded to three thio groups and three ethyl acetate groups
準備方法
The synthesis of 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate typically involves the reaction of methylstannylidyne with thioethanol and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials, including catalysts and polymers, due to its unique chemical properties.
作用機序
The mechanism by which 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The thio groups can form strong bonds with metal ions, making it useful in catalysis and other applications. The acetate groups provide solubility and reactivity, allowing the compound to participate in various chemical reactions.
類似化合物との比較
Similar compounds to 2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl triacetate include other organotin compounds with thio and acetate groups. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:
2,2’,2’'-[(Ethylstannylidyne)tris(thio)]triethyl triacetate: Similar structure but with an ethyl group instead of a methyl group.
2,2’,2’'-[(Methylstannylidyne)tris(thio)]triethyl trimethylate: Similar structure but with methyl groups instead of acetate groups.
特性
CAS番号 |
59118-77-3 |
|---|---|
分子式 |
C13H24O6S3Sn |
分子量 |
491.2 g/mol |
IUPAC名 |
2-[bis(2-acetyloxyethylsulfanyl)-methylstannyl]sulfanylethyl acetate |
InChI |
InChI=1S/3C4H8O2S.CH3.Sn/c3*1-4(5)6-2-3-7;;/h3*7H,2-3H2,1H3;1H3;/q;;;;+3/p-3 |
InChIキー |
SYPKACFPRZOONJ-UHFFFAOYSA-K |
正規SMILES |
CC(=O)OCCS[Sn](C)(SCCOC(=O)C)SCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
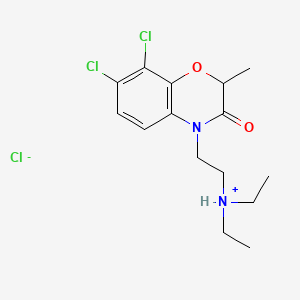
![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
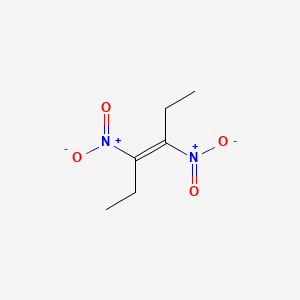

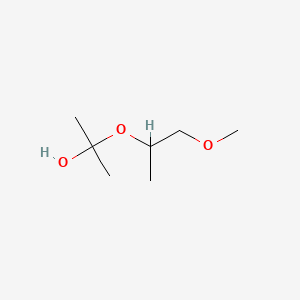
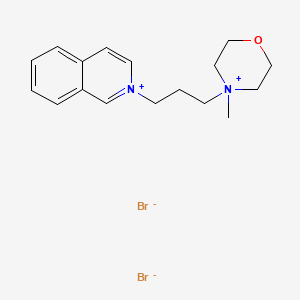
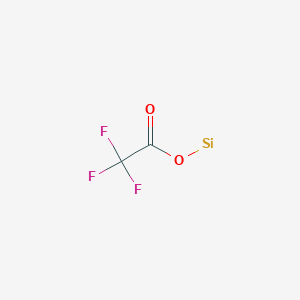
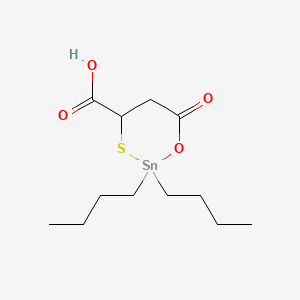
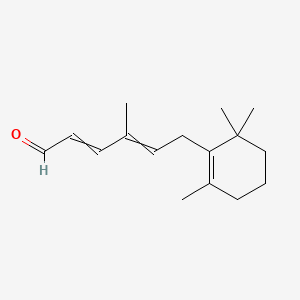
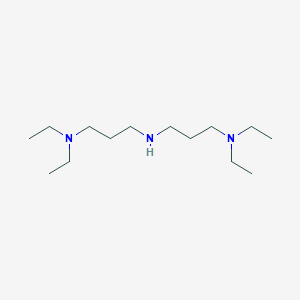
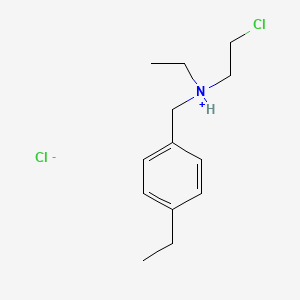
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
